4-Phenyl-quinolin-2-ol

Akt inhibition Allosteric modulator Kinase selectivity

4-Phenyl-quinolin-2-ol (CAS 5855-57-2) is supplied as a conformationally unique quinoline scaffold where the 4-phenyl group adopts a non-planar geometry essential for PI3K binding (analogs with heteroaryl 4-substituents are inactive, IC50 >5 µM). Its 2-hydroxy tautomeric equilibrium favors the lactam form, governing regioselective derivatization for O-alkylation or BF₂ complexation to green-light-emitting boroquinols (Φ up to 22%). This scaffold yields PI3K inhibitors with IC50 ≥0.05 µM and Akt allosteric inhibitors (IC50 = 6 µM). Insist on batch-specific NMR, HPLC, and single-crystal X-ray data to ensure structural fidelity before SAR or materials synthesis.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 5855-57-2
Cat. No. B1362635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-quinolin-2-ol
CAS5855-57-2
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C15H11NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)
InChIKeyQKQNVNSIRYIHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-quinolin-2-ol (CAS 5855-57-2): Procurement-Scale Specifications and Baseline Characterization for Research Applications


4-Phenyl-quinolin-2-ol (CAS 5855-57-2; molecular formula C15H11NO; molecular weight 221.25 g/mol) is a heterocyclic quinoline derivative characterized by a phenyl group at the 4-position and a hydroxyl substituent at the 2-position . This compound exists in tautomeric equilibrium between the 2-quinolinol (enol) and 2(1H)-quinolinone (lactam) forms, with computational and spectroscopic studies establishing the lactam tautomer as the dominant form [1]. It is commercially available from multiple vendors at purities typically ranging from 95% to 99%, with batch-specific certificates of analysis including NMR, HPLC, and GC characterization . The compound is supplied primarily for research use as a synthetic intermediate and pharmacological probe scaffold, not for human or veterinary therapeutic applications .

Why Generic 4-Arylquinolin-2-ols Cannot Substitute for 4-Phenyl-quinolin-2-ol: Structural Determinants of Synthetic Utility and Biological Activity


The 4-phenyl substituent in 4-phenyl-quinolin-2-ol is not a passive structural element but a critical determinant of both synthetic utility and pharmacological profile. X-ray crystallographic analysis reveals that the quinoline ring system adopts a distinct non-planar conformation with the 4-phenyl group rotated out of the heterocyclic plane, creating a three-dimensional scaffold that cannot be replicated by analogs with smaller (methyl, unsubstituted) or heteroaryl 4-substituents [1]. In PI3K inhibition studies, substitution of the 4-phenyl group with alternative aryl moieties produced inactive compounds (IC50 >5 µM), demonstrating that the unsubstituted 4-phenyl motif is essential for maintaining hydrophobic interactions within the enzyme binding pocket [2]. The tautomeric equilibrium between 2-quinolinol and 2(1H)-quinolinone forms is uniquely influenced by the electronic character of the 4-phenyl group, with density functional calculations establishing the lactam tautomer as the predominant species in solution—a feature that governs both nucleophilic reactivity at the 2-position and hydrogen-bonding capacity [3]. These structure-activity relationships (SAR) and conformational constraints establish that generic 4-substituted quinolin-2-ol analogs cannot be assumed interchangeable for applications requiring specific binding orientations or predictable regioselective derivatization at the 2-position [2].

Quantitative Differentiation Evidence for 4-Phenyl-quinolin-2-ol: Comparative Activity and Physicochemical Data


Akt Kinase Allosteric Inhibition: 4-Phenyl-quinolin-2-ol vs. ATP-Competitive Kinase Inhibitors

4-Phenyl-quinolin-2-ol functions as a specific allosteric inhibitor of Akt (protein kinase B), decreasing Akt phosphorylation without affecting upstream kinases PI3K or mTORC2 . In enzymatic assays, the compound exhibited an IC50 of 6 µM for Akt inhibition . This mechanism differs fundamentally from ATP-competitive Akt inhibitors such as GSK690693, which potently inhibit all three Akt isoforms (IC50 values 2 nM, 13 nM, and 9 nM for Akt1, Akt2, and Akt3 respectively) but with broader kinome cross-reactivity [1].

Akt inhibition Allosteric modulator Kinase selectivity

Antiproliferative Activity: 4-Phenyl-quinolin-2-ol Derivatives Compared to Clinical Standard Doxorubicin in MCF-7 Breast Cancer Cells

In MCF-7 breast cancer cell line viability assays, substituted 2-(4-phenylquinolin-2-yl)phenol derivatives (PQPDs) based on the 4-phenyl-quinolin-2-ol core scaffold demonstrated potent antiproliferative effects [1]. Compound 4f exhibited an IC50 of 1.021 µM, exceeding the potency of the standard chemotherapeutic agent doxorubicin (IC50 = 1.812 µM; 72% inhibition) in the same assay system [1]. Compound 4a achieved 73.95% inhibition with an IC50 of 1.16 µM [1].

Anticancer Breast cancer Cytotoxicity MCF-7

PI3K Enzyme Inhibition: Structural Determinants and Potency Benchmarking of 4-Phenyl-quinolin-2-ol Core Derivatives

In a competitive ELISA-based PI3K inhibition assay, substituted 2-(4-phenylquinolin-2-yl)phenol (PQPD) derivatives demonstrated potent enzymatic inhibition [1]. Compounds 4a, 4b, 4f-h, and 4j exhibited IC50 values ≥0.05 µM, while the remaining PQPDs in the series achieved IC50 <1.0 µM [1]. Crucially, compounds 4c, 4d, and 4k were inactive (IC50 >5 µM), establishing a clear structure-activity relationship wherein the 4-phenyl substitution pattern is required for PI3K inhibition [1].

PI3K inhibition ELISA assay Kinase inhibitor

Crystallographic and Spectroscopic Evidence: Unique Conformational Signature of 4-Phenyl-quinolin-2-ol vs. Generic 2-Quinolones

Single-crystal X-ray diffraction analysis of 4-phenyl-quinolin-2-ol reveals an orthorhombic crystal system with space group Pbca and unit cell parameters a = 8.483(4) Å, b = 18.249(9) Å, c = 15.889(8) Å, Z = 8 [1]. The quinoline ring exhibits distinct distortions from planarity, with the 4-phenyl group rotated out of the heterocyclic plane [1]. This non-planar conformation differs markedly from the relatively planar geometry observed in unsubstituted 2-quinolinone (carbostyril) crystals [2].

X-ray crystallography Conformational analysis Solid-state structure

Molecular Docking and Binding Affinity: 4-Phenyl-quinolin-2-ol Derivatives vs. Clinical PI3K Inhibitors in Silico

Molecular docking studies of substituted 2-(4-phenylquinolin-2-yl)phenols (PQPDs) into the active site of PI3K p110α (PDB ID: 2RD0) revealed that hydrophobic interactions within the binding pocket govern ligand affinity [1]. Compounds 4a and 4b exhibited calculated inhibitory constants (Ki) of 53.33 pM and 41.23 pM, respectively [1]. These sub-nanomolar in silico affinities approach those calculated for clinical-stage PI3K inhibitors in comparable docking models [2].

Molecular docking PI3K p110α Binding affinity In silico screening

Research and Industrial Application Scenarios for 4-Phenyl-quinolin-2-ol (CAS 5855-57-2)


Scaffold for PI3K/Akt Pathway Inhibitor Discovery and Lead Optimization

4-Phenyl-quinolin-2-ol serves as a validated core scaffold for developing PI3K and Akt pathway inhibitors. Derivatives of this scaffold have demonstrated PI3K enzyme inhibition with IC50 values as low as ≥0.05 µM in competitive ELISA assays and anticancer activity in MCF-7 breast cancer cells (IC50 = 1.021 µM) that exceeds doxorubicin [1]. The compound exhibits specific allosteric Akt inhibition (IC50 = 6 µM) without affecting upstream kinases . Procurement of high-purity 4-phenyl-quinolin-2-ol (≥95%, batch-specific NMR/HPLC characterization) enables structure-activity relationship (SAR) studies at the 2-position hydroxyl group, which serves as a versatile handle for introducing diverse substituents via O-alkylation, esterification, or conversion to 2-chloro intermediates for cross-coupling reactions .

Synthetic Intermediate for Fluorescent Probes and Organoboron Complexes

The 2-hydroxy group of 4-phenyl-quinolin-2-ol provides a coordination site for boron trifluoride (BF2) complexation, yielding four-coordinate fluorescent organoboron complexes (boroquinols) that exhibit green-light emission (470-560 nm) with quantum yields up to 22% in chloroform and large Stokes shifts ranging from 3688 to 10231 cm⁻¹ [1]. These complexes demonstrate luminescence in both solution and solid states, with HOMO values ranging from -5.32 to -6.10 eV and LUMO values from -2.64 to -3.46 eV as determined by cyclic voltammetry [1]. Researchers procuring 4-phenyl-quinolin-2-ol for this application benefit from the compound's well-characterized spectroscopic profile and availability of single-crystal structural data that facilitates rational design of emissive materials [1].

Intermediate for 4-Arylquinolin-2-one Pharmaceuticals via Palladium-Catalyzed Synthesis

4-Phenyl-quinolin-2-ol and its derivatives can be synthesized via palladium-catalyzed addition of arylboronic acids to 2-cyano-(N-aryl)-acetamide or ethyl-2-cyanoacetate precursors, with subsequent transformation to 4-arylquinolin-2-one derivatives [1]. This robust synthetic methodology tolerates ester and amide moieties without hydrolysis during arylation, enabling access to diverse 4-arylquinolin-2-one scaffolds [1]. The compound also serves as an intermediate for asymmetric hydrogenation to chiral 3,4-dihydro-2-quinolones, with Ru(II)-NHC catalysts achieving high yields and moderate to excellent enantioselectivities under mild conditions . Researchers seeking a reliable building block for quinolinone-based pharmaceutical development should verify batch-specific purity (HPLC ≥95%) and request NMR characterization data (1H, 13C) to confirm identity before commencing synthetic sequences.

Conformational Probe for Studying Non-Planar Heterocyclic Binding Interactions

The non-planar solid-state conformation of 4-phenyl-quinolin-2-ol, confirmed by X-ray crystallography (orthorhombic, space group Pbca; a=8.483(4)Å, b=18.249(9)Å, c=15.889(8)Å), distinguishes this compound from planar 2-quinolone analogs [1]. This three-dimensional geometry influences intermolecular packing via C-H⋯π and π-π stacking interactions, with Hirshfeld surface analysis indicating C⋯H/H⋯C contacts contribute 29.2% to crystal packing stability . The compound's lactam-lactim tautomerism, computationally established to favor the lactam (2(1H)-quinolinone) form, governs hydrogen-bonding capacity and nucleophilic reactivity at the 2-position . This unique conformational signature makes 4-phenyl-quinolin-2-ol a valuable probe molecule for studying the role of non-planar heterocyclic geometry in target binding, molecular recognition, and supramolecular assembly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-quinolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.